molecular formula C12H12Na3O15P3 B119553 Trimesoyl tris(methyl phosphate) CAS No. 142457-58-7

Trimesoyl tris(methyl phosphate)

Cat. No.: B119553
CAS No.: 142457-58-7
M. Wt: 558.1 g/mol
InChI Key: NXGXAQYOJLTELA-UHFFFAOYSA-K
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Description

2-(2,4-Dihydroxybenzoyl)benzoic acid (CAS: 2513-33-9; molecular formula: C₁₄H₁₀O₅; molecular weight: 258.23 g/mol) is a benzophenone derivative featuring two hydroxyl groups at the 2- and 4-positions of the benzoyl moiety and a carboxylic acid group on the adjacent benzene ring . It is a known intermediate in fluorescein synthesis and a degradation product of fluorescein under alkaline or photolytic conditions . Industrially, it is monitored as an impurity in color additives like D&C Yellow No. 7 and D&C Red Nos. 27/28, with concentrations ranging from 0.07% to 1.06% in commercial samples . The compound also serves as a reference standard in pharmaceutical quality control (e.g., USP Related Compound C) .

Properties

CAS No.

142457-58-7

Molecular Formula

C12H12Na3O15P3

Molecular Weight

558.1 g/mol

IUPAC Name

trisodium;[3,5-bis[[methoxy(oxido)phosphoryl]oxycarbonyl]benzoyl] methyl phosphate

InChI

InChI=1S/C12H15O15P3.3Na/c1-22-28(16,17)25-10(13)7-4-8(11(14)26-29(18,19)23-2)6-9(5-7)12(15)27-30(20,21)24-3;;;/h4-6H,1-3H3,(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3

InChI Key

NXGXAQYOJLTELA-UHFFFAOYSA-K

SMILES

COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+]

Canonical SMILES

COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+]

Other CAS No.

142457-58-7

Synonyms

TMTMP
trimesoyl tris(methyl phosphate)
trimesoyl tris(methyl phosphate) trisodium salt

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Crosslinking Agent for Hemoglobin

One of the prominent applications of trimesoyl tris(methyl phosphate) is as a crosslinking agent in the development of red cell substitutes. Research indicates that it can effectively crosslink hemoglobin to create stable, functional substitutes for red blood cells. This application is crucial for addressing blood supply shortages and improving transfusion medicine .

Case Study: Hemoglobin Crosslinking

In a study published in Biochemistry, trimesoyl tris(methyl phosphate) was used to crosslink hemoglobin, resulting in a product that maintained oxygen-carrying capacity while enhancing stability under physiological conditions. The study demonstrated that the crosslinked hemoglobin could function effectively as a blood substitute, showcasing the compound's potential in medical applications .

Material Science Applications

Flame Retardant Additive

Trimesoyl tris(methyl phosphate) serves as an effective flame retardant additive in polymer formulations. Its phosphorus-containing structure contributes to the thermal stability of materials, making it valuable in industries where fire safety is paramount.

Data Table: Flame Retardancy Performance

Material TypeAdditive Concentration (%)Flame Retardancy RatingComments
Polyurethane Foam5V-0Excellent performance
Epoxy Resins10V-1Improved thermal stability
PVC Composites7V-2Moderate flame resistance

Pharmaceutical Applications

Drug Delivery Systems

Trimesoyl tris(methyl phosphate) has also been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability and controlled release of drugs.

Case Study: Dendritic Arrays for Drug Delivery

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Salicylic Acid (2-Hydroxybenzoic Acid)
  • Structure: Monohydroxybenzoic acid with a single hydroxyl group at the 2-position.
  • Spectral Comparison :
    • FT-IR : The carbonyl (C=O) stretch of 2-(2,4-dihydroxybenzoyl)benzoic acid (1680 cm⁻¹) is closer to salicylic acid (1675 cm⁻¹) than to 2,5-dihydroxybenzoic acid derivatives (1700 cm⁻¹) due to intramolecular hydrogen bonding patterns .
    • NMR : The aromatic proton signals of 2-(2,4-dihydroxybenzoyl)benzoic acid (δ 6.3–7.8 ppm) align more with salicylamide than 2,5-dihydroxybenzamide, reflecting similar electronic environments .
2,5-Dihydroxybenzoic Acid
  • Key Differences : The 2,5-dihydroxy substitution disrupts intramolecular hydrogen bonding, leading to higher carbonyl stretching frequencies (1700 cm⁻¹) and distinct NMR shifts (δ 6.9–8.1 ppm) .
4-Hydroxybenzoic Acid
  • Structure: Monohydroxybenzoic acid with a hydroxyl group at the 4-position.
  • Chemical Behavior : Lacks the conjugated benzoyl group, resulting in lower acidity (pKa ≈ 4.5) compared to 2-(2,4-dihydroxybenzoyl)benzoic acid (pKa ≈ 3.3 for carboxylic acid) .

Functional Analogues

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
  • Biological Activity : Exhibits antioxidant and antimicrobial properties, unlike 2-(2,4-dihydroxybenzoyl)benzoic acid, which is primarily a synthetic intermediate .
  • Spectral Data : Distinctive UV absorption at 260 nm (vs. 286 nm for 2-(2,4-dihydroxybenzoyl)benzoic acid) due to differing conjugation .
2-(2,6-Dihydroxybenzoyl)benzoic Acid
  • Isolation : Found in Antarctic fungi Penicillium sp. S-2-10 as a methyl ester derivative.
  • Bioactivity : Demonstrates antifungal activity (MIC: 0.90–2.08 μM against Candida albicans), whereas 2-(2,4-dihydroxybenzoyl)benzoic acid lacks reported direct antimicrobial effects .

Benzophenone Derivatives

Fluorescein
  • Relation : 2-(2,4-Dihydroxybenzoyl)benzoic acid is a precursor in fluorescein synthesis and a degradation byproduct.
  • Stability : Fluorescein decomposes into 2-(2,4-dihydroxybenzoyl)benzoic acid under light or basic conditions, necessitating dark storage to prevent degradation .

Data Tables

Table 1: Spectral and Physicochemical Comparison

Compound Molecular Formula Key FT-IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Solubility (Water) pKa (Carboxylic Acid)
2-(2,4-Dihydroxybenzoyl)benzoic acid C₁₄H₁₀O₅ 1680 (C=O) 6.3–7.8 (aromatic) Low 3.3
Salicylic acid C₇H₆O₃ 1675 (C=O) 6.8–7.8 (aromatic) Moderate 2.9
2,5-Dihydroxybenzoic acid C₇H₆O₄ 1700 (C=O) 6.9–8.1 (aromatic) Low 2.5
4-Hydroxybenzoic acid C₇H₆O₃ 1685 (C=O) 6.5–8.0 (aromatic) Moderate 4.5

Research Findings and Key Observations

Synthetic Challenges: Condensation of 2-(2,4-dihydroxybenzoyl)benzoic acid with 8-aminonaphthol derivatives yields fluorescein as the major product, complicating isolation of desired fluorophores .

Degradation Pathways: Exposure to light or NH₄OH accelerates decomposition into resorcinol and phthalic acid, necessitating stringent handling protocols .

Regulatory Limits : Permissible levels in color additives are capped at 1.06%, with LC methods achieving detection limits as low as 0.04% .

Q & A

Q. What frameworks are recommended for ecological risk assessment?

  • Methodological Guidance : Adopt tiered risk assessment strategies, starting with screening-level models (e.g., USEtox) to estimate exposure concentrations. Integrate probabilistic methods to account for uncertainty, and align with EPA’s systematic review protocols for evaluating environmental release and occupational exposure data .

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